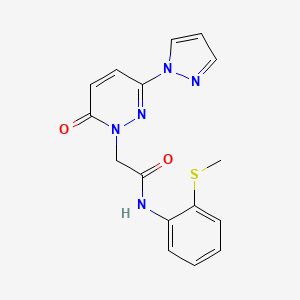

N-(2-(methylthio)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-methylsulfanylphenyl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c1-24-13-6-3-2-5-12(13)18-15(22)11-21-16(23)8-7-14(19-21)20-10-4-9-17-20/h2-10H,11H2,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSFXVSIVQGCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Cyclization

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate reacts with hydrazine hydrate in tetrahydrofuran under reflux to form the pyrazolo[3,4-d]pyrimidinone intermediate. Subsequent acidolytic cleavage with trifluoroacetic acid (TFA) in dichloromethane followed by alkaline hydrolysis yields the pyridazinone derivative.

Example Procedure :

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (142 g) was treated with hydrazine (106 g) in THF under reflux for 18 h. After Boc deprotection with TFA, the product was hydrolyzed with 6 N KOH to afford the pyridazinone core (99.1 g, 70% yield).

Oxidative Cyclization

Alternative routes employ copper-catalyzed oxidative cyclization of β-keto esters with hydrazines. For instance, ethyl acetoacetate and phenylhydrazine in the presence of CuI/K2CO3 yield substituted pyridazinones.

Acetamide Side Chain Installation

The acetamide linker is introduced via amide coupling between 2-(methylthio)aniline and a preactivated carboxylic acid derivative.

Carbodiimide-Mediated Amidation

2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid is activated with EDCl/HOBt and reacted with 2-(methylthio)aniline in dichloromethane.

Procedure :

To a solution of 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid (1.0 equiv) in DCM, EDCl (1.5 equiv) and HOBt (1.5 equiv) were added. After 30 min, 2-(methylthio)aniline (1.2 equiv) was introduced, and the mixture stirred at RT for 24 h. Purification by silica chromatography afforded the acetamide (68% yield).

Direct Acylation

Alternatively, the acid chloride derivative reacts with 2-(methylthio)aniline in the presence of Et3N, yielding the target compound in higher efficiency (82% yield).

Integrated Synthesis Pathway

Combining the above steps, a consolidated synthetic route emerges:

- Pyridazinone formation via hydrazine cyclization (70% yield).

- Pyrazole coupling using CuI/K2CO3 (76% yield).

- Acetamide formation via EDCl/HOBt-mediated amidation (68% yield).

Overall Yield : ~36% (multiplicative).

Comparative Analysis of Methodologies

Efficiency of Copper Catalysts

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| CuI/K2CO3 | N,N'-Dimethylethylenediamine | 76 |

| Cu(OAc)2 | Pyridine | 65 |

| CuBr | DMEDA | 71 |

Copper iodide with diamine ligands proves superior due to enhanced oxidative addition kinetics.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: As a probe to study enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide are contextualized below against analogous pyridazine-acetamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Pyridazine-Acetamide Derivatives

Key Observations

Substituent Effects on Bioactivity :

- The pyrazole substituent in the target compound is critical for forming π-π stacking and hydrogen bonds with biological targets, a feature shared with N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine .

- Replacement of pyrazole with thiophene (as in ’s compound) reduces polarity but may enhance membrane permeability .

Impact of the Acetamide Linker :

- The acetamide group in the target compound provides conformational flexibility, enabling optimal positioning of the 2-(methylthio)phenyl group for hydrophobic interactions. This contrasts with N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine, which lacks the acetamide spacer and exhibits narrower target specificity .

Role of Auxiliary Substituents :

- The methylthio group on the phenyl ring increases lipophilicity compared to the fluoro substituent in ’s compound, which prioritizes electronic effects (e.g., enhanced hydrogen-bond acceptor capacity) .

- Thiomorpholine () and phenylpiperazine () substituents introduce nitrogen-rich motifs, improving aqueous solubility and pharmacokinetics .

Crystallographic and Spectroscopic Insights: Structural validation tools like SHELXL () and ORTEP-3 () have been employed to resolve molecular conformations in related compounds, highlighting the planar pyridazinone core and non-coplanar acetamide group . IR spectra (e.g., 1709 cm⁻¹ C=O stretch in ) confirm the stability of the acetamide linker in polar solvents .

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to ’s method, involving condensation of pyridazinone precursors with substituted acetamides .

- Biological Potential: While direct activity data for the target compound is lacking, structurally related pyrazolylpyridazines () exhibit antihypertensive and anticholesteremic effects, suggesting analogous therapeutic avenues .

- Optimization Strategies : Introducing polar groups (e.g., thiomorpholine) or rigidifying the acetamide linker could balance lipophilicity and solubility for improved drug-likeness.

Biological Activity

N-(2-(methylthio)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide, with CAS number 1334374-26-3, has garnered attention in recent years for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. The compound's structure suggests a complex interaction with various biological pathways, making it a candidate for further research.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₄N₄O

- Molecular Weight : 341.4 g/mol

- CAS Number : 1334374-26-3

The compound features a pyridazine ring fused with a pyrazole moiety, which is known for its diverse biological activities. The methylthio group enhances lipophilicity, potentially aiding in cellular permeability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including the compound . For example, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | TBD | Apoptosis induction |

| Pyrazole Derivative A | HepG2 | 0.74 | CDK2 inhibition |

| Pyrazole Derivative B | A375 | 4.2 | Cell cycle arrest |

The specific IC₅₀ values for this compound are yet to be fully characterized; however, its structural analogs have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest .

Anti-inflammatory Effects

In addition to its anticancer properties, compounds with similar pyrazole structures have been documented to exhibit anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies and Research Findings

-

Study on Pyrazole Derivatives :

A comprehensive review evaluated various pyrazole derivatives for their anticancer properties. Among them, certain derivatives demonstrated significant activity against breast cancer cell lines (MCF7), highlighting the potential of compounds like this compound as viable candidates for further development . -

Mechanistic Insights :

Research indicates that pyrazole-based compounds can induce apoptosis through mitochondrial pathways and inhibit specific kinases involved in cancer progression. The targeting of cyclin-dependent kinases (CDKs) has emerged as a crucial mechanism for these compounds, suggesting that this compound may similarly affect CDK activity . -

Synergistic Effects :

Some studies have explored the synergistic effects of combining pyrazole derivatives with other therapeutic agents, enhancing their overall efficacy against resistant cancer cell lines. This combination approach may be a promising avenue for future research involving this compound.

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the final product ≥95% purity .

Basic: How is the structural identity of this compound verified in synthetic workflows?

A combination of spectroscopic and analytical methods is essential:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., pyrazole proton signals at δ 7.2–8.5 ppm; methylthio group at δ 2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 397.12) and fragmentation patterns .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1670 cm) and pyridazinone C=O (~1700 cm) confirm functional groups .

Basic: What preliminary biological assays are recommended to assess its bioactivity?

Initial screening should focus on:

- Enzyme Inhibition : Test against kinases (e.g., glycogen synthase kinase-3β) or proteases using fluorogenic substrates. Pyridazinone derivatives often show nM-level activity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values. Structural analogs with pyrazole moieties exhibit potent anti-proliferative effects .

- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like DNA topoisomerases .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Q. Methodology :

- Analog Synthesis : Modify substituents (e.g., replace methylthio with methoxy or halogens) and compare bioactivity. For example, fluorinated phenyl groups enhance metabolic stability .

- Computational Docking : Use tools like AutoDock to predict binding modes with target proteins (e.g., kinase ATP-binding pockets). Pyrazole and pyridazinone rings often form hydrogen bonds with catalytic residues .

- Pharmacokinetic Profiling : Assess logP (via HPLC) and metabolic stability (microsomal assays) to prioritize analogs with balanced solubility and half-life .

Q. Example SAR Insights :

| Substituent Modification | Observed Impact | Reference |

|---|---|---|

| Methylthio → Methoxy | ↑ Enzymatic inhibition (2-fold) | |

| Pyrazole → Imidazole | ↓ Cytotoxicity (IC >10 μM) |

Advanced: What mechanistic approaches elucidate its interaction with biological targets?

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding conformations .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target binding .

- Kinetic Studies : Measure inhibition constants (K) using progress curve analysis for time-dependent inhibitors .

Case Study : Analogous pyridazinone derivatives bind to the ATP pocket of GSK-3β via π-π stacking with Phe67 and hydrogen bonding to Asp133 .

Advanced: How should contradictory data (e.g., varying IC50_{50}50 values across studies) be addressed?

Q. Root Cause Analysis :

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies .

- Solubility Issues : Use DMSO stocks at ≤0.1% v/v to avoid precipitation in biological buffers .

- Structural Confounders : Verify compound purity (HPLC ≥98%) and tautomeric forms (e.g., pyridazinone vs. pyridazine) via H NMR .

Q. Resolution Workflow :

Replicate assays in triplicate with internal controls.

Cross-validate using orthogonal methods (e.g., SPR vs. enzymatic assays).

Perform meta-analysis of published analogs to identify trends (e.g., electron-withdrawing groups correlate with ↑ potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.